molecular formula C17H13ClN4S B11618707 2-(4-Chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11618707
M. Wt: 340.8 g/mol
InChI Key: RLARIXIUUVNGGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural framework, which combines a benzothiophene ring with a triazolopyrimidine moiety, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides followed by transamidation and nucleophilic addition with nitriles can yield the target compound . Microwave-mediated, catalyst-free synthesis has also been reported, which involves the use of enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of environmentally friendly reagents, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization , and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents like dichloromethane and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of a benzothiophene ring with a triazolopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H13ClN4S/c18-11-7-5-10(6-8-11)15-20-16-14-12-3-1-2-4-13(12)23-17(14)19-9-22(16)21-15/h5-9H,1-4H2

InChI Key

RLARIXIUUVNGGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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